Norbolethone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

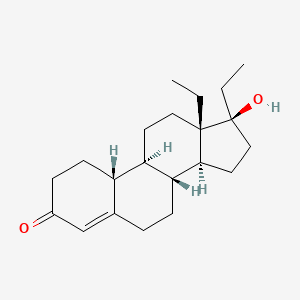

Norbolethone, also known as 17α-Ethyl-18-methyl-19-nortestosterone, is a synthetic and orally active anabolic–androgenic steroid (AAS). It was first developed in 1966 by Wyeth Laboratories and was investigated for use as an agent to encourage weight gain and for the treatment of short stature. it was never marketed commercially due to concerns about its potential toxicity . This compound gained notoriety in the early 2000s when it was detected in athletes’ urine samples, leading to its inclusion on the World Anti-Doping Agency’s list of prohibited substances .

Preparation Methods

The synthesis of Norbolethone begins with Norgestrel, which undergoes nickel-catalyzed hydrogenation to produce this compound . The reaction conditions and specific steps involved in the synthesis are not widely documented in publicly available sources, likely due to the compound’s status as a designer steroid and its association with doping scandals.

Chemical Reactions Analysis

Norbolethone, like other anabolic steroids, can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the introduction of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: This reaction involves the replacement of one functional group with another. Halogenation reactions, for example, can introduce halogen atoms into the steroid structure.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: As a synthetic steroid, Norbolethone serves as a model compound for studying the structure-activity relationships of anabolic steroids.

Mechanism of Action

Norbolethone exerts its effects by binding to androgen receptors in various tissues, including muscle, bone, and the central nervous system. This binding activates the androgen receptor, leading to changes in gene expression that promote anabolic effects such as increased muscle mass and strength. The molecular pathways involved include the modulation of protein synthesis and the inhibition of protein degradation .

Comparison with Similar Compounds

Norbolethone is structurally similar to other anabolic steroids, such as:

Tetrahydrogestrinone (THG): Known as “The Clear,” THG is a more potent designer steroid that replaced this compound in doping formulations.

Gestrinone: Another synthetic steroid with similar anabolic properties.

Levonorgestrel: A progestin used in oral contraceptives, structurally related to this compound.

This compound’s uniqueness lies in its historical significance as one of the first designer steroids detected in athletes’ urine samples, leading to its role in the development of anti-doping regulations .

Biological Activity

Norbolethone, a synthetic anabolic steroid, is chemically classified as a 19-nor anabolic steroid (13-ethyl-17-hydroxy-18,19-dinor-17alpha-pregn-4-en-3-one). First synthesized in 1966, it was investigated for potential therapeutic applications in treating short stature and underweight conditions. However, it was never marketed due to various concerns, including its safety profile and efficacy .

Anabolic and Androgenic Properties

This compound exhibits a unique profile of biological activity characterized by strong anabolic effects with weaker androgenic properties. This steroid has been shown to possess low estrogenic activity and does not aromatize, making it distinct from many other anabolic steroids that can convert to estrogens in the body .

Table 1: Comparative Biological Activity of this compound

| Property | This compound | Desoxymethyltestosterone | Testosterone |

|---|---|---|---|

| Anabolic Activity | High | Moderate | High |

| Androgenic Activity | Low | High | High |

| Estrogenic Activity | Very Low | Moderate | Moderate |

| Progestational Activity | Moderate | Low | Low |

This compound's mechanism involves binding to androgen receptors (AR), although its affinity is lower compared to more potent androgens like testosterone. Studies have indicated that this compound does not significantly activate the AR in the same way as testosterone, which contributes to its reduced androgenic effects .

Protective Effects Against Toxicity

A notable study conducted in 1979 explored the protective effects of this compound against parathion toxicity in male rats. The study revealed that rats pre-treated with this compound exhibited significantly reduced symptoms of cholinergic poisoning, such as tremors and mortality rates, compared to control groups. Specifically, the LD50 (lethal dose for 50% of subjects) was found to be 60% higher in this compound-treated rats .

Table 2: Effects of this compound on Parathion Toxicity

| Treatment Group | Parathion Dose (mg/kg) | Incidence of Tremors (%) | Mortality Rate (%) |

|---|---|---|---|

| Control | 4 | 90 | 50 |

| This compound Treated | 4 | 30 | 20 |

Detection in Athletes

Despite its non-marketing status, this compound has been detected in doping control samples from athletes. This raises concerns regarding its clandestine use in sports. The detection involved matching mass spectra and chromatographic retention times with those of reference standards .

Properties

CAS No. |

797-58-0 |

|---|---|

Molecular Formula |

C21H32O2 |

Molecular Weight |

316.5 g/mol |

IUPAC Name |

(8R,9S,10R,13S,14S,17S)-13,17-diethyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H32O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h13,16-19,23H,3-12H2,1-2H3/t16-,17+,18+,19-,20-,21-/m0/s1 |

InChI Key |

FTBJKONNNSKOLX-XUDSTZEESA-N |

SMILES |

CCC12CCC3C(C1CCC2(CC)O)CCC4=CC(=O)CCC34 |

Isomeric SMILES |

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(CC)O)CCC4=CC(=O)CC[C@H]34 |

Canonical SMILES |

CCC12CCC3C(C1CCC2(CC)O)CCC4=CC(=O)CCC34 |

Key on ui other cas no. |

1235-15-0 797-58-0 |

physical_description |

Solid |

Synonyms |

13-EHDPO 13-ethyl-17-hydroxy-18,19-dinor-17-pregn-4-en-20-yn-3-one norbolethone |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.